![molecular formula C12H14BBrF3NO2 B8002720 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 2064225-89-2](/img/structure/B8002720.png)
5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14BBrF3NO2 and its molecular weight is 351.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Chemical Reactivity
The structural differences in pyridin-2-ylboron derivatives, which include compounds similar to the one you're interested in, impact their chemical reactivity. These differences are highlighted in the orientation of the dioxaborolane ring with respect to the pyridine ring and in the bond angles of the BO2 group. These structural variances correlate with observed differences in chemical reactivity, although they don't completely explain these differences (Sopková-de Oliveira Santos et al., 2003).
Boric Acid Ester Intermediates
Compounds structurally similar to the one , which are boric acid ester intermediates with benzene rings, have been synthesized and analyzed. Their structures were confirmed using various spectroscopic techniques and X-ray diffraction. These compounds' molecular structures were also calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between DFT optimized structures and crystal structures (Huang et al., 2021).
Enhanced Brightness Emission-Tuned Nanoparticles
Related compounds have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the production of polymers with adjustable molecular weights and bright fluorescence emission. These polymers, containing the dioxaborolane ring, show potential in the development of stable nanoparticles for applications in fluorescence brightness (Fischer et al., 2013).
Spectroscopic and DFT Studies
Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been performed on compounds similar to the one of interest. Density functional theory was used to explore the optimized geometric structure, vibrational frequencies, and chemical shift values. This research aids in understanding the molecular and electronic structures of such compounds (Vural & Kara, 2017).
Synthesis and Crystal Structure Analysis
There's ongoing research on the synthesis and crystal structure analysis of compounds containing the 1,3,2-dioxaborolan-2-yl group. These studies include conformational analysis using Density Functional Theory, which helps in understanding the molecular structure and characteristics of these compounds (Yang et al., 2021).
properties
IUPAC Name |
5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-9(12(15,16)17)18-6-8(7)14/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNWWTZOKSUNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126851 | |
Record name | Pyridine, 5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
CAS RN |
2064225-89-2 | |
Record name | Pyridine, 5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2064225-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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